![molecular formula C8H10O3 B7841273 6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7841273.png)
6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Properties
Synthesis and Stereostructure Analysis : Palkó et al. (2005) synthesized derivatives of 6-oxobicyclo[2.2.1]heptane-2-carboxylic acid, focusing on stereostructure and using techniques like IR and NMR spectroscopy for structure verification (Palkó, Sándor, Sohár, & Fülöp, 2005).
Hydrogen Bonding Studies : Wong et al. (2000) investigated the hydrogen bonding in norbornyl keto acids, which are structurally related to 6-oxobicyclo[2.2.1]heptane-2-carboxylic acid, revealing insights into its molecular interactions (Wong, Macalintal, Brunskill, Lalancette, & Thompson, 2000).
Conformational Studies : Research by Thompson et al. (2004) on similar compounds demonstrated the significance of hydrogen bonding and molecular conformation in derivatives of 6-oxobicyclo[2.2.1]heptane-2-carboxylic acid (Thompson, Coté, & Lalancette, 2004).
Chemical and Pharmaceutical Applications
Gamma-Turn Mimic Synthesis : Park et al. (2008) developed an efficient synthesis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid, a novel γ-turn mimic. This research is crucial for understanding the structural properties for potential pharmaceutical applications (Park et al., 2008).
Heterocycle Preparation : Miklós et al. (2002) explored the use of related compounds in stereoselective preparation of heterocycles, which are significant in pharmaceutical chemistry (Miklós et al., 2002).
Medicinal Chemistry Modules : Kou et al. (2017) synthesized morpholine amino acids, including derivatives of 6-oxobicyclo[2.2.1]heptane-2-carboxylic acid, highlighting their potential as modular components in drug development (Kou et al., 2017).
Analytical and Synthetic Methodologies
Enantiomeric Resolution Method Development : Tang et al. (2009) developed an LC method for resolving enantiomers of similar compounds, which could be applied to 6-oxobicyclo[2.2.1]heptane-2-carboxylic acid, enhancing its analytical characterization (Tang et al., 2009).
Synthesis of α-Amino Acids : Strachan et al. (2006) reported the synthesis of novel bicyclic α-amino acids, which may include research on 6-oxobicyclo[2.2.1]heptane-2-carboxylic acid. This work contributes to the broader understanding of amino acid derivatives in synthetic chemistry (Strachan, Whitaker, Miller, & Bhatti, 2006).
properties
IUPAC Name |
6-oxobicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-7-3-4-1-5(7)6(2-4)8(10)11/h4-6H,1-3H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOYCLYBCGDWPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(=O)C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxobicyclo[2.2.1]heptane-2-carboxylic acid |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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